molecular formula C17H11ClN2O4 B5764393 5-(4-chlorophenyl)-N-(3-nitrophenyl)-2-furamide

5-(4-chlorophenyl)-N-(3-nitrophenyl)-2-furamide

Cat. No. B5764393
M. Wt: 342.7 g/mol
InChI Key: FIXLGZXGIXSMRW-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N-(3-nitrophenyl)-2-furamide, also known as CNF, is a chemical compound that has been extensively studied for its potential applications in scientific research. CNF belongs to the class of furan derivatives and is known to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-(3-nitrophenyl)-2-furamide is not fully understood. However, it is believed that 5-(4-chlorophenyl)-N-(3-nitrophenyl)-2-furamide exerts its biological activities by modulating various signaling pathways in the cell. For example, 5-(4-chlorophenyl)-N-(3-nitrophenyl)-2-furamide has been found to inhibit the NF-κB signaling pathway, which is known to play a critical role in the regulation of inflammation and cancer.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-N-(3-nitrophenyl)-2-furamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 5-(4-chlorophenyl)-N-(3-nitrophenyl)-2-furamide has also been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, 5-(4-chlorophenyl)-N-(3-nitrophenyl)-2-furamide has been found to induce apoptosis in cancer cells by activating the caspase cascade.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(4-chlorophenyl)-N-(3-nitrophenyl)-2-furamide in lab experiments is its wide range of biological activities. 5-(4-chlorophenyl)-N-(3-nitrophenyl)-2-furamide has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a versatile compound for various types of experiments. However, one of the main limitations of using 5-(4-chlorophenyl)-N-(3-nitrophenyl)-2-furamide is its potential toxicity. 5-(4-chlorophenyl)-N-(3-nitrophenyl)-2-furamide has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain types of experiments.

Future Directions

There are several future directions for the study of 5-(4-chlorophenyl)-N-(3-nitrophenyl)-2-furamide. One potential direction is to investigate the potential of 5-(4-chlorophenyl)-N-(3-nitrophenyl)-2-furamide as a therapeutic agent for the treatment of cancer. Another potential direction is to study the mechanism of action of 5-(4-chlorophenyl)-N-(3-nitrophenyl)-2-furamide in more detail, in order to better understand how it exerts its biological activities. Finally, there is a need to investigate the potential toxicity of 5-(4-chlorophenyl)-N-(3-nitrophenyl)-2-furamide in more detail, in order to determine the safe concentration range for its use in lab experiments.
Conclusion:
In conclusion, 5-(4-chlorophenyl)-N-(3-nitrophenyl)-2-furamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It exhibits a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. Despite its potential toxicity, 5-(4-chlorophenyl)-N-(3-nitrophenyl)-2-furamide remains a versatile compound for various types of experiments. There are several future directions for the study of 5-(4-chlorophenyl)-N-(3-nitrophenyl)-2-furamide, including investigating its potential as a therapeutic agent for cancer and studying its mechanism of action in more detail.

Synthesis Methods

The synthesis of 5-(4-chlorophenyl)-N-(3-nitrophenyl)-2-furamide involves the reaction of 4-chlorobenzenediazonium salt with 3-nitrophenylfuran-2-carboxylate. The reaction is carried out in the presence of copper powder and sodium acetate in acetic acid. The resulting product is then purified using column chromatography to obtain pure 5-(4-chlorophenyl)-N-(3-nitrophenyl)-2-furamide.

Scientific Research Applications

5-(4-chlorophenyl)-N-(3-nitrophenyl)-2-furamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 5-(4-chlorophenyl)-N-(3-nitrophenyl)-2-furamide has also been found to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells.

properties

IUPAC Name

5-(4-chlorophenyl)-N-(3-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O4/c18-12-6-4-11(5-7-12)15-8-9-16(24-15)17(21)19-13-2-1-3-14(10-13)20(22)23/h1-10H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIXLGZXGIXSMRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-chlorophenyl)-N-(3-nitrophenyl)furan-2-carboxamide

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